molecular formula C21H16FN5O5 B2937059 N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921579-26-2

N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2937059
CAS No.: 921579-26-2
M. Wt: 437.387
InChI Key: PAMRMKLOPVCQOX-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by:

  • A bicyclic pyrrolo-pyrimidine core with two ketone groups at positions 2 and 2.
  • A 5-methyl substituent and a 3-(4-methylphenyl) group on the fused ring system.
  • A 7-carboxamide moiety linked to a 4-fluoro-3-nitrophenyl aromatic ring.

The 4-fluoro-3-nitrophenyl group introduces electron-withdrawing effects, which may enhance binding affinity but reduce solubility compared to analogues with electron-donating substituents.

Properties

CAS No.

921579-26-2

Molecular Formula

C21H16FN5O5

Molecular Weight

437.387

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H16FN5O5/c1-11-3-6-13(7-4-11)26-20(29)18-17(24-21(26)30)14(10-25(18)2)19(28)23-12-5-8-15(22)16(9-12)27(31)32/h3-10H,1-2H3,(H,23,28)(H,24,30)

InChI Key

PAMRMKLOPVCQOX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-])NC2=O

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound with potential biological activity. This article reviews its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C₁₈H₁₆F₁N₅O₃
  • Molecular Weight: 401.42 g/mol
  • CAS Number: 882749-56-6

Structure Analysis

The structure features a pyrrolo[3,2-d]pyrimidine core substituted with a fluoro-nitrophenyl group and a methyl group, which may influence its biological interactions and activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the presence of specific substituents on the phenyl rings enhances interaction with cellular targets involved in proliferation and apoptosis pathways.
  • Antiviral Properties : Analogous compounds have shown promising antiviral activity against HIV-1 by inhibiting integrase enzymes crucial for viral replication. The structural characteristics that allow for effective binding to viral proteins may also apply to this compound.
  • Anticonvulsant Effects : Some derivatives of pyrrolo[3,2-d]pyrimidines have demonstrated anticonvulsant properties in animal models. The mechanism often involves modulation of neurotransmitter systems or ion channels.

Antitumor Studies

In vitro studies have reported IC₅₀ values indicating the concentration required to inhibit cell growth by 50% in various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
Compound AA549 (lung adenocarcinoma)10.5
Compound BMCF-7 (breast cancer)15.2
N-(4-fluoro-3-nitrophenyl)-5-methyl...HeLa (cervical cancer)TBD

These studies suggest that modifications on the core structure can significantly affect potency.

Antiviral Studies

Research indicates that similar compounds effectively inhibit HIV integrase activity:

CompoundViral StrainIC₅₀ (nM)
Compound XHIV-1 Wild-type50
Compound YHIV-1 Resistant Strain100
N-(4-fluoro-3-nitrophenyl)-5-methyl...TBD

Case Studies

  • Case Study on Antitumor Activity : A study conducted by Evren et al. (2019) evaluated a series of thiazole derivatives and found that structural modifications significantly enhanced their anticancer properties against NIH/3T3 and A549 cells. The findings suggest that similar modifications in the pyrrolo[3,2-d]pyrimidine framework could yield comparable results.
  • Antiviral Activity Evaluation : In a study published in ACS Omega, compounds resembling our target molecule were found to maintain antiviral potency against resistant strains of HIV-1, showcasing the importance of structural flexibility in drug design.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

The table below highlights key structural and physicochemical properties of the target compound and its analogues:

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight Key Functional Groups
Target Compound Pyrrolo[3,2-d]pyrimidine 5-methyl, 3-(4-methylphenyl), 7-(4-fluoro-3-nitrobenzamide) C22H17FN4O5 ~454.4 Nitro, fluoro, carboxamide
Pyrrolo[3,2-d]pyrimidine 5-methyl, 3-(4-chlorophenyl), 7-(3-chloro-4-methylbenzamide) C21H16Cl2N4O3 443.3 Chloro, carboxamide
Pyrrolo[3,2-d]pyrimidine 3-(4-chlorophenyl), 2-(dipentylamino), 7-carboxylate ester C28H30ClN3O3 ~504.0 Chloro, ester, tertiary amine
Pyrazolo[1,5-a]pyrimidine 7-hydroxy, 5-(piperidin-4-yl), 3-(4-fluorobenzamide) C18H18FN5O2 363.4 Hydroxy, piperidine, fluorophenyl
Thiazolo[3,2-a]pyrimidine 5-(4-methoxyphenyl), 7-methyl, 3-oxo C19H17N3O2S ~367.4 Methoxy, thiazole, ketone
Key Observations:

Core Heterocycle: The target compound and share the pyrrolo[3,2-d]pyrimidine core, while and 2 utilize pyrazolo- and thiazolo-fused systems, respectively. These differences alter electronic properties and binding modes.

Substituent Effects :

  • The 4-fluoro-3-nitrophenyl group in the target compound contrasts with chlorophenyl () or methoxyphenyl () substituents. Nitro groups increase electrophilicity, which may enhance covalent interactions but reduce metabolic stability .
  • The 7-carboxamide moiety is conserved in the target compound and , critical for hydrogen bonding with kinase residues.

Molecular Weight and Solubility :

  • The target compound (MW ~454) is heavier than analogues like (MW 363), likely due to the nitro and fluorophenyl groups. This may reduce aqueous solubility, a common challenge in nitro-containing drugs.
Pharmacological Activity:
  • Kinase Inhibition : Pyrrolo-pyrimidines (target compound, ) are associated with kinase inhibition (e.g., JAK2, EGFR). The carboxamide group in both compounds mimics ATP’s adenine ring, facilitating competitive binding .
  • Anticancer Potential: ’s pyrazolo-pyrimidine derivative includes a piperidine group, which may enhance blood-brain barrier penetration for CNS targets.

Challenges and Advantages

  • Advantages of Target Compound :
    • Nitro and fluoro substituents may improve target affinity over chloro or methoxy analogues .
    • Rigid pyrrolo-pyrimidine core enhances selectivity compared to flexible thiazolo systems .
  • Challenges :
    • Nitro groups are associated with toxicity risks (e.g., mutagenicity), requiring careful optimization .
    • Higher molecular weight may limit bioavailability, necessitating formulation strategies.

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